N'-[(1Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene]-1-methyl-1H-pyrrole-2-carbohydrazide
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Overview
Description
N’-[(1Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene]-1-methyl-1H-pyrrole-2-carbohydrazide is a compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in the field of inorganic and bioinorganic chemistry . The compound is characterized by the presence of a 2,4-dichlorophenoxy group, a phenylmethylidene moiety, and a pyrrole-2-carbohydrazide structure.
Preparation Methods
The synthesis of N’-[(1Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene]-1-methyl-1H-pyrrole-2-carbohydrazide typically involves the condensation reaction between 2-(2,4-dichlorophenoxy)benzaldehyde and 1-methyl-1H-pyrrole-2-carbohydrazide . The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization.
Chemical Reactions Analysis
N’-[(1Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene]-1-methyl-1H-pyrrole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, where halogen atoms can be replaced by other nucleophiles.
Common reagents and conditions for these reactions include the use of solvents like ethanol, methanol, and acetic acid, with reaction temperatures typically ranging from room temperature to reflux conditions .
Scientific Research Applications
N’-[(1Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene]-1-methyl-1H-pyrrole-2-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(1Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene]-1-methyl-1H-pyrrole-2-carbohydrazide involves its interaction with specific molecular targets. As an enzyme inhibitor, it binds to the active site of enzymes like α-glucosidase, preventing the enzyme from catalyzing its substrate. This inhibition is achieved through the formation of stable complexes with the enzyme, disrupting its normal function . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for research.
Comparison with Similar Compounds
Similar compounds to N’-[(1Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene]-1-methyl-1H-pyrrole-2-carbohydrazide include other Schiff base hydrazones such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical and biological properties. The presence of the 2,4-dichlorophenoxy group in N’-[(1Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene]-1-methyl-1H-pyrrole-2-carbohydrazide imparts unique reactivity and stability, distinguishing it from other Schiff base hydrazones.
Properties
IUPAC Name |
N-[(Z)-[2-(2,4-dichlorophenoxy)phenyl]methylideneamino]-1-methylpyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O2/c1-24-10-4-6-16(24)19(25)23-22-12-13-5-2-3-7-17(13)26-18-9-8-14(20)11-15(18)21/h2-12H,1H3,(H,23,25)/b22-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNVRRFHOUYXNV-UUYOSTAYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NN=CC2=CC=CC=C2OC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1C(=O)N/N=C\C2=CC=CC=C2OC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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